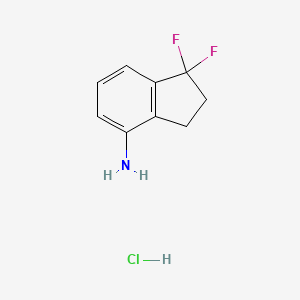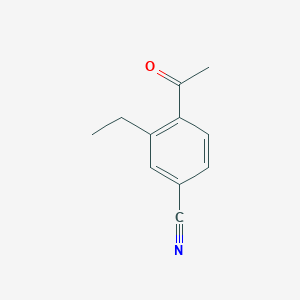
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to the phenyl ring.
準備方法
The synthesis of 1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Functionalization of the Phenyl Ring:
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
化学反応の分析
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using appropriate nucleophiles.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.
科学的研究の応用
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its biological activity and structural versatility.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and nanomaterials.
Industrial Chemistry: It is employed in the synthesis of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Boc-3-(4-fluoro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound without the Boc protecting group and phenyl ring substitutions.
Pyrrolidine-2,5-dione: A derivative with a different substitution pattern on the pyrrolidine ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct chemical and biological properties.
特性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC名 |
tert-butyl 3-(4-fluoro-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-9-13(17)5-6-14(11)12-7-8-18(10-12)15(19)20-16(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3 |
InChIキー |
TUWCRNCPLGXMTO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methylimidazo[1,2-b]pyridazine](/img/structure/B13678351.png)


![4-[2-[2-[Boc-(methyl)amino]ethoxy]ethyl]-3-chloroaniline](/img/structure/B13678366.png)
![6-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678367.png)
![2-Bromo-N-(4,5-dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]benzenesulfonamide](/img/structure/B13678372.png)



![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)



